

# Application Notes and Protocols: NMR Spectroscopy of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

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## Compound of Interest

*Compound Name:* 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

*Cat. No.:* B572284

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride**. Due to the limited availability of experimental spectra for this specific compound, this document presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, alongside comprehensive protocols for sample preparation and analysis. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

## Chemical Structure

**1-(2-Methoxyphenyl)cyclopropanamine hydrochloride**

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride**. These predictions were generated using

established computational algorithms and serve as a reference for spectral interpretation. The predicted spectra were calculated for a sample dissolved in DMSO-d<sub>6</sub>.

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.1	br s	3H	-NH <sub>3</sub> <sup>+</sup>
~7.4	dd	1H	Ar-H
~7.3	td	1H	Ar-H
~7.0	d	1H	Ar-H
~6.9	t	1H	Ar-H
~3.8	s	3H	-OCH <sub>3</sub>
~1.5	m	2H	cyclopropyl -CH <sub>2</sub>
~1.3	m	2H	cyclopropyl -CH <sub>2</sub>

br s = broad singlet, dd = doublet of doublets, td = triplet of doublets, d = doublet, t = triplet, s = singlet, m = multiplet

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~156.5	Ar-C-OCH <sub>3</sub>
~131.0	Ar-C
~128.5	Ar-C
~121.0	Ar-C
~120.5	Ar-C
~111.5	Ar-C
~55.5	-OCH <sub>3</sub>
~35.0	Quaternary Cyclopropyl C
~15.0	Cyclopropyl -CH <sub>2</sub>

## Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation and purity assessment.

### Sample Preparation for NMR Spectroscopy

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is the recommended solvent for **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride**. DMSO-d<sub>6</sub> is a polar aprotic solvent that readily dissolves amine salts and allows for the observation of exchangeable protons, such as those of the ammonium group (-NH<sub>3</sub><sup>+</sup>).<sup>[1]</sup>
- Sample Concentration: For <sup>1</sup>H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d<sub>6</sub> is recommended. For <sup>13</sup>C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.
- Procedure:
  - Weigh the desired amount of **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride** directly into a clean, dry vial.

- Add the appropriate volume of DMSO-d<sub>6</sub>.
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Ensure the sample height in the NMR tube is at least 4-5 cm to allow for proper shimming.
- Cap the NMR tube securely.

## NMR Instrument Parameters

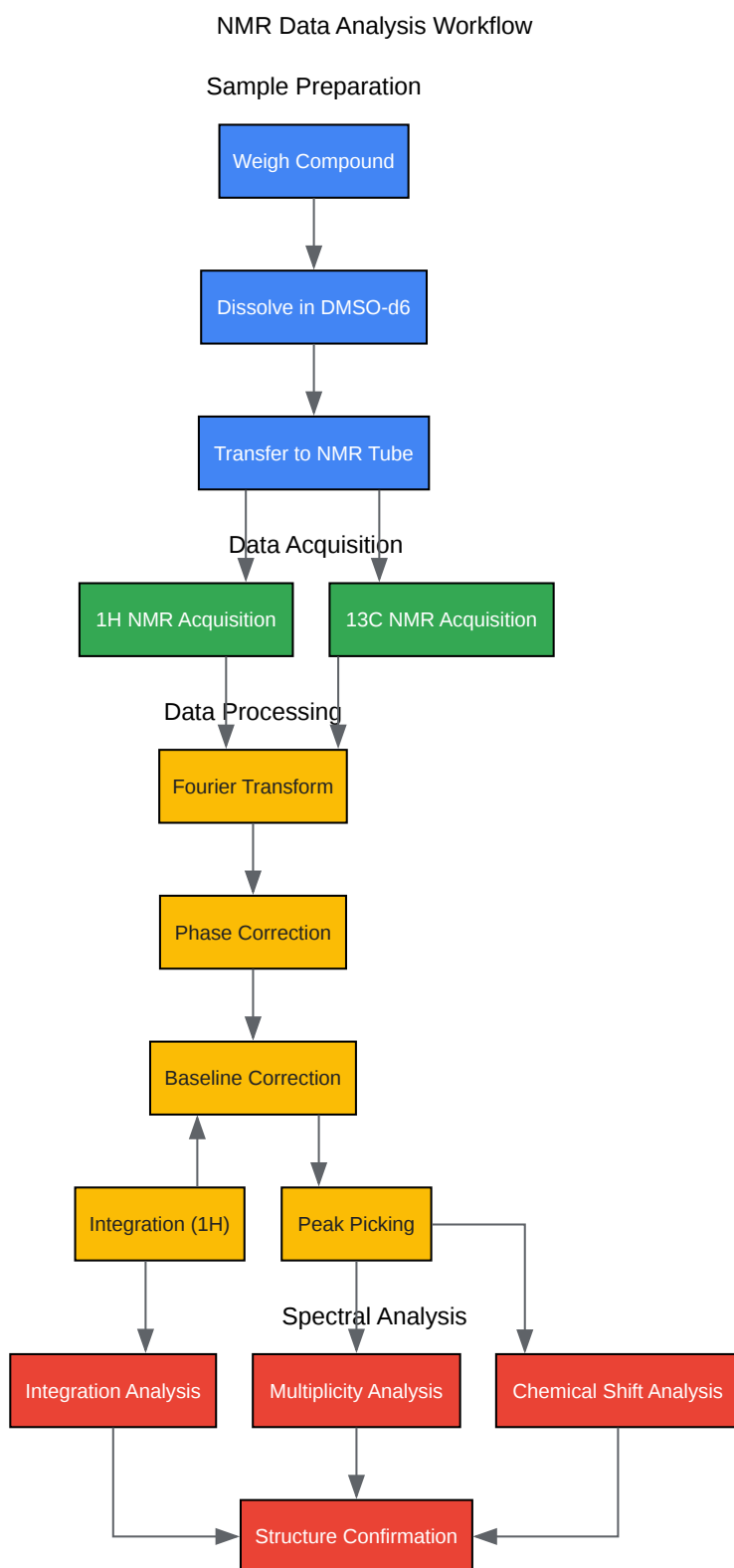
The following are general instrument parameters. Optimization may be required based on the specific spectrometer used.

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., zg30).
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64 scans.
  - Spectral Width: -2 to 12 ppm.
- <sup>13</sup>C NMR:
  - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans.

- Spectral Width: 0 to 200 ppm.

## Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to structural confirmation.

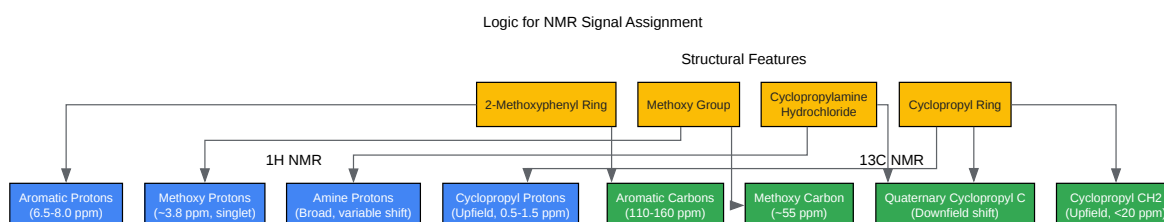


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Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

## Structural Assignment Logic

The assignment of the predicted NMR signals is based on fundamental principles of NMR spectroscopy. The following diagram outlines the logical relationships used for these assignments.



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Caption: Logical connections between structural features and their expected NMR signals.

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## References

- 1. researchgate.net [researchgate.net]
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